cis-3-Methylpiperidine-2-carboxamide

Description

Structural Characterization of cis-3-Methylpiperidine-2-carboxamide

International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration

The compound this compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as (2S,3R)-3-methylpiperidine-2-carboxamide. This designation reflects the specific stereochemical arrangement where the methyl substituent at the third position and the carboxamide group at the second position are oriented on the same side of the piperidine ring system. The compound is identified by the Chemical Abstracts Service registry number 1450633-71-2, with an alternative registry number 692721-76-9 also documented in chemical databases.

The molecular formula C₇H₁₄N₂O corresponds to a molecular weight of 142.20 grams per mole, indicating a relatively small heterocyclic structure. The stereochemical notation (2S,3R) specifies the absolute configuration at each chiral center, where the carbon bearing the carboxamide group has S configuration and the carbon bearing the methyl group has R configuration. This particular stereochemical arrangement is critical for the compound's three-dimensional structure and subsequent biological interactions.

The compound exhibits two defined stereocenter atoms, contributing to its specific spatial orientation and chirality. The canonical Simplified Molecular Input Line Entry System representation is documented as CC1CCCNC1C(=O)N, while the isomeric version incorporating stereochemical information is represented as C[C@@H]1CCCN[C@@H]1C(=O)N. These notations provide essential information for computational modeling and structural analysis.

Crystallographic Analysis and Conformational Studies

The conformational behavior of this compound is influenced by the spatial arrangement of its substituents and the inherent flexibility of the piperidine ring system. Research on related piperidine derivatives has demonstrated that the presence of substituents at the 2 and 3 positions significantly affects the preferred conformational states of the ring. The cis-configuration of the methyl and carboxamide groups creates specific steric interactions that stabilize certain conformational arrangements while destabilizing others.

Studies on similar piperidine systems indicate that the six-membered ring can adopt various conformations, including chair, boat, and twist-boat arrangements. The preference for specific conformations is determined by the minimization of steric strain and the optimization of favorable intramolecular interactions. In the case of this compound, the positioning of both substituents on the same face of the ring creates unique conformational preferences that differ from those observed in trans-configured isomers.

The crystallographic analysis of related compounds has revealed that the nitrogen atom in the piperidine ring typically exhibits sp³ hybridization with a pyramidal geometry, contributing to the overall three-dimensional structure. The carboxamide functional group introduces additional conformational considerations due to the partial double-bond character of the carbon-nitrogen bond, which restricts rotation around this bond and influences the overall molecular geometry.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance Spectral Features

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through detailed analysis of proton and carbon environments. The ¹H Nuclear Magnetic Resonance spectrum of related piperidine derivatives typically shows characteristic chemical shifts that reflect the electronic environment of each proton. For piperidine systems, the protons attached to carbons adjacent to nitrogen typically appear in the range of 2.5 to 3.0 parts per million, while methyl groups attached to the ring system usually resonate around 1.0 to 1.5 parts per million.

The carboxamide protons in this compound are expected to exhibit characteristic chemical shifts in the amide region, typically appearing as a broad singlet around 5 to 7 parts per million due to the electron-withdrawing nature of the carbonyl group. The coupling patterns observed in the spectrum provide valuable information about the stereochemical relationships between adjacent protons, with the cis-configuration creating specific coupling constants that differ from those observed in trans-isomers.

¹³C Nuclear Magnetic Resonance spectroscopy offers additional structural confirmation through the identification of carbon environments. The carbonyl carbon of the carboxamide group typically resonates around 170 to 180 parts per million, while the carbons of the piperidine ring appear in the aliphatic region between 20 and 60 parts per million. The methyl carbon attached to the ring system usually appears around 15 to 25 parts per million, depending on the specific electronic environment.

| Nuclear Type | Chemical Shift Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 5.0-7.0 | Broad singlet | Carboxamide NH₂ |

| ¹H | 2.5-3.0 | Multiplet | Ring CH adjacent to N |

| ¹H | 1.0-1.5 | Doublet | Methyl CH₃ |

| ¹³C | 170-180 | Singlet | Carbonyl C=O |

| ¹³C | 20-60 | Various | Ring carbons |

Infrared and Raman Spectroscopy Profiles

Infrared spectroscopy provides characteristic absorption bands that are diagnostic for the functional groups present in this compound. The carboxamide group exhibits two primary stretching vibrations: the C=O stretch typically appears around 1650 to 1680 wavenumbers, while the N-H stretching vibrations appear as two bands around 3350 and 3180 wavenumbers corresponding to symmetric and antisymmetric stretching modes.

The intensity of infrared absorption bands depends on the polarity of the bonds involved, with more polar bonds showing more intense absorption. The carboxamide C=O stretch is typically one of the strongest absorptions in the spectrum due to the high polarity of this bond. The N-H stretching vibrations, while present, may show variable intensity depending on hydrogen bonding interactions and the specific crystalline form of the compound.

Additional characteristic absorptions include C-H stretching vibrations in the 2800 to 3000 wavenumbers region, corresponding to the methyl group and ring methylene protons. The C-N stretching vibrations of the piperidine ring typically appear around 1000 to 1200 wavenumbers, while ring deformation modes contribute to the fingerprint region below 1500 wavenumbers.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N-H stretch (asymmetric) | 3350 | Medium | Primary amide |

| N-H stretch (symmetric) | 3180 | Medium | Primary amide |

| C-H stretch | 2800-3000 | Medium | Alkyl groups |

| C=O stretch | 1650-1680 | Strong | Amide carbonyl |

| C-N stretch | 1000-1200 | Medium | Ring C-N bonds |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of this compound provides structural confirmation through characteristic fragmentation patterns that reflect the stability of various ionic species formed during ionization. The molecular ion peak appears at mass-to-charge ratio 142, corresponding to the molecular weight of the compound. The fragmentation behavior of piperidine derivatives typically involves cleavage at predictable bond positions, providing diagnostic information about the molecular structure.

Common fragmentation pathways for carboxamide-containing compounds include the loss of the carboxamide group (loss of 43 mass units corresponding to CONH₂), resulting in a fragment at mass-to-charge ratio 99. This fragmentation pattern is particularly characteristic of primary carboxamides and provides strong evidence for the presence of this functional group. Additional fragmentation may involve the loss of the methyl group (15 mass units) or combinations of these losses.

The base peak in the mass spectrum often corresponds to the most stable fragment ion, which in piperidine systems frequently involves ring-opened structures or highly substituted carbocations. The relative intensities of different fragment peaks provide information about the stability of various ionic species and can be used to distinguish between structural isomers.

| Fragment m/z | Loss from Molecular Ion | Proposed Structure | Relative Intensity |

|---|---|---|---|

| 142 | 0 (Molecular ion) | [M]⁺ | Variable |

| 127 | 15 (CH₃) | [M-CH₃]⁺ | Low |

| 99 | 43 (CONH₂) | [M-CONH₂]⁺ | High |

| 84 | 58 (CH₃CONH₂) | Ring fragment | Medium |

| 70 | 72 | Base piperidine | High |

Structure

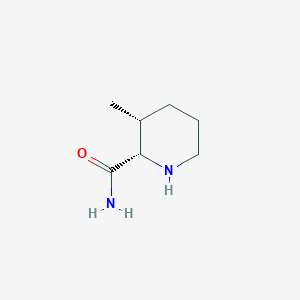

2D Structure

Properties

IUPAC Name |

(2S,3R)-3-methylpiperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-5-3-2-4-9-6(5)7(8)10/h5-6,9H,2-4H2,1H3,(H2,8,10)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJSHYRCBKWWLK-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCN[C@@H]1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intramolecular Aza-Michael Reaction (IMAMR) Approach

Recent advances in the synthesis of piperidine derivatives highlight the intramolecular aza-Michael reaction as a straightforward and efficient strategy for constructing enantiomerically enriched piperidines, including cis-substituted variants.

- Mechanism : IMAMR involves the nucleophilic attack of an amine on an activated double bond within the same molecule, facilitating ring closure and formation of the piperidine core with stereocontrol.

- Catalysis : Organocatalysts such as quinoline derivatives combined with trifluoroacetic acid cocatalysts have been employed to achieve high yields and enantioselectivities.

- Isomer Control : The catalyst ratio is critical in controlling the cis/trans isomer ratio, with optimized conditions favoring cis-substituted piperidines.

- Examples : Pozo et al. demonstrated the synthesis of di- and tri-substituted piperidines with good yields and stereoselectivity using this method.

This method is particularly useful for the preparation of cis-3-methylpiperidine derivatives due to its ability to control stereochemistry during ring formation.

Reductive Amination via Electrochemical Oxidation and Pyridine Hydrogenation

A practical and scalable synthesis route for cis-3-methylamino-substituted piperidines, closely related to cis-3-Methylpiperidine-2-carboxamide, involves two main strategies:

| Route | Description | Advantages | Challenges |

|---|---|---|---|

| Electrochemical Oxidation + Reductive Amination | Oxidation of carbamate precursor at the 3-position to form a ketone, followed by reductive amination to install the amino group | Enables selective functionalization at the 3-position | Scale-up limited by intermediate purity and crystallinity |

| Hydrogenation of Functionalized Pyridine | Hydrogenation of a suitably substituted pyridine ring to form the piperidine core with cis stereochemistry | More amenable to kilogram-scale production due to better intermediate crystallinity and purity | Requires careful control of hydrogenation conditions to maintain stereochemistry |

The hydrogenation approach is favored for large-scale synthesis due to operational simplicity and product purity.

Two-Component [5 + 1] Annulation via Hydrogen Borrowing

This method involves the formation of two new C–N bonds through a sequence of catalytic steps:

- Process : Iridium(III)-catalyzed oxidation of a hydroxy group to an aldehyde, followed by amination and imine reduction via hydrogen transfer.

- Outcome : Formation of substituted piperidines with stereoselectivity, including cis-3-substituted derivatives.

- Solvent Effect : Use of water as the solvent helps prevent racemization of enantioenriched substrates, preserving stereochemistry.

- Advantages : This method allows for stereoselective synthesis and is applicable to a broad range of substrates.

This approach is valuable for preparing cis-3-methylpiperidine derivatives with high stereochemical fidelity.

Catalytic Kinetic Resolution and Enantioselective Acylation

- Method : Enantioselective acylation of racemic piperidines followed by catalytic kinetic resolution can enrich the desired cis-isomer.

- Catalysts : Transition metal catalysts and organocatalysts have been developed to achieve high regio- and stereoselectivity.

- Application : Useful for refining stereochemical purity post-synthesis.

This method complements the synthesis routes by enabling purification and enrichment of the cis-isomer.

Summary Table of Preparation Methods

| Method | Key Reagents/Catalysts | Scale Suitability | Stereoselectivity | Notes |

|---|---|---|---|---|

| Intramolecular Aza-Michael Reaction | Quinoline organocatalyst, trifluoroacetic acid | Laboratory to pilot scale | High cis-selectivity | Catalyst ratio critical for isomer control |

| Electrochemical Oxidation + Reductive Amination | Carbamate precursors, electrochemical setup, reductive amination agents | Limited scale | Moderate, depends on conditions | Intermediate crystallinity limits scale-up |

| Pyridine Hydrogenation | Functionalized pyridines, hydrogenation catalysts (e.g., Pd, Pt) | Kilogram scale | High cis-selectivity | Preferred for large-scale due to purity |

| Hydrogen Borrowing [5 + 1] Annulation | Iridium(III) catalysts, water solvent | Laboratory scale | High stereoselectivity | Water solvent prevents racemization |

| Catalytic Kinetic Resolution | Transition metal or organocatalysts | Post-synthesis refinement | Enhances cis-isomer purity | Useful for stereochemical enrichment |

Detailed Research Findings

- Catalyst Influence : Studies show that the choice and ratio of catalysts in IMAMR significantly affect the diastereomeric ratio of cis/trans piperidines, enabling tailored synthesis.

- Scalability : The pyridine hydrogenation method has been demonstrated to be more scalable due to the crystalline nature of intermediates, facilitating purification and handling on kilogram scales.

- Stereochemical Control : The hydrogen borrowing strategy provides a stereoselective route that preserves chirality by using water as solvent to avoid racemization.

- Process Optimization : Sodium triacetoxyborohydride is commonly used in reductive amination steps for its selectivity and mild conditions, improving yields and stereoselectivity.

Chemical Reactions Analysis

Types of Reactions: cis-3-Methylpiperidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxamide group to other functional groups, such as amines.

Substitution: The methyl and carboxamide groups can participate in substitution reactions, leading to the formation of different derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry

Cis-3-Methylpiperidine-2-carboxamide serves as a crucial building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows chemists to create derivatives with tailored properties for specific applications .

Biological Studies

The compound has been utilized in biological research, particularly in enzyme interaction studies and metabolic pathway investigations. Its structural characteristics enable it to bind to specific enzymes or receptors, modulating their activity and influencing biochemical pathways .

Pharmaceutical Applications

This compound has garnered attention for its potential therapeutic applications:

- Pain Management : It has been linked to the modulation of fatty acid amide hydrolase (FAAH), an enzyme involved in pain pathways. Compounds similar to this compound have been shown to alleviate various types of pain, including neuropathic and inflammatory pain .

- Central Nervous System Disorders : Research indicates that it may play a role in treating conditions such as anxiety, depression, and cognitive disorders by influencing neurotransmitter systems .

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex synthesis | Versatile reactivity allows diverse derivatives |

| Biological Studies | Enzyme interaction and metabolic pathway studies | Modulates enzyme activity effectively |

| Pain Management | Involvement in FAAH modulation for pain relief | Potential for treating neuropathic pain |

| CNS Disorders | Possible therapeutic effects on anxiety and depression | Influences neurotransmitter systems |

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- FAAH Inhibition : A study demonstrated that derivatives of this compound could inhibit FAAH activity, leading to increased levels of endogenous cannabinoids like anandamide, which are known for their analgesic properties .

- Synthesis of Piperidine Derivatives : Recent advancements have shown that this compound can be utilized to synthesize fluorinated piperidines with enhanced biological activity, thus expanding its utility in drug design .

- Therapeutic Compositions : Patented formulations incorporating this compound have been developed for treating chronic pain and other FAAH-mediated conditions, showcasing its potential in pharmaceutical applications .

Mechanism of Action

The mechanism of action of cis-3-Methylpiperidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table highlights key differences between cis-3-Methylpiperidine-2-carboxamide and its closest structural analogs:

Key Observations:

Functional Group Variations :

- The target compound’s carboxamide group contrasts with the methyl ester and hydrochloride salt in the analog. Carboxamides are generally more stable and less prone to hydrolysis than esters, which may degrade under acidic or basic conditions .

- The hydrochloride salt in the analog enhances water solubility, a critical factor in bioavailability for pharmaceutical applications .

Molecular Weight and Substituent Positions: The analog’s higher molecular weight (193.67 vs. 142.20 g/mol) is attributed to the ester group and chloride ion. This difference may impact pharmacokinetic properties, such as membrane permeability or metabolic stability. Substituent positions (methyl at C3 vs.

Commercial and Research Relevance

- cis-2-Methyl-piperidine-3-carboxylic acid methyl ester hydrochloride : The ester and salt form indicate utility as a synthetic intermediate, possibly in prodrug design or salt formation to improve drug-like properties .

Biological Activity

Cis-3-Methylpiperidine-2-carboxamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and drug development.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure with a methyl group at the 3-position and a carboxamide functional group at the 2-position. This unique configuration contributes to its distinct biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄N₂O |

| Molecular Weight | 142.20 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Research indicates that it may modulate neurochemical pathways, influencing various physiological responses such as analgesia, anti-inflammatory effects, and neuroprotection.

Interaction with Receptors

Preliminary studies suggest that this compound acts on specific receptors within the central nervous system, potentially leading to therapeutic effects in neurological disorders. For instance, it has been shown to exhibit binding affinity for certain receptors involved in pain modulation.

Biological Activities

The compound exhibits several key biological activities:

- Analgesic Effects : Research indicates that derivatives of piperidine can possess pain-relieving properties, making this compound a candidate for pain management therapies.

- Anti-inflammatory Properties : The compound may inhibit inflammatory pathways, contributing to its potential use in treating inflammatory conditions.

- Neuroprotective Effects : Its structural similarity to neurotransmitters suggests a role in protecting neural tissues from damage.

Case Studies

- Neurochemical Studies : In vitro studies have demonstrated that this compound can influence neurotransmitter release and uptake, particularly affecting dopamine levels in neuronal cultures. These findings support its potential use in treating conditions like Parkinson's disease .

- Pain Management Trials : Clinical trials assessing the efficacy of piperidine derivatives in pain relief have shown promising results, indicating that this compound may provide significant analgesic effects comparable to traditional analgesics.

Comparative Analysis

This compound can be compared with other piperidine derivatives to highlight its unique properties:

| Compound Name | Structure | Key Differences |

|---|---|---|

| Cis-2-Methylpiperidine-3-carboxylic acid | C₇H₁₃NO₂ | Different position of carboxylic acid group |

| Trans-3-Methylpiperidine-2-carboxamide | C₇H₁₄N₂O | Trans configuration affects biological activity |

| 1-Methylpiperidine | C₇H₁₅N | Lacks carboxamide functionality |

| 4-Methylpiperidine | C₇H₁₅N | Different position of methyl group |

The unique cis configuration of this compound contributes significantly to its distinct biological properties compared to these similar compounds.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of cis-3-Methylpiperidine-2-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves ring-closure strategies or functional group modifications. For example, reductive amination of ketones or amidation of carboxylic acid precursors (e.g., using DCC or EDC coupling agents) under inert atmospheres. Reaction optimization should include solvent selection (e.g., DMF, THF), temperature control (e.g., 0–25°C for sensitive intermediates), and purification via column chromatography or recrystallization .

- Key Parameters :

| Step | Reagents/Conditions | Yield Range | Purity Assessment |

|---|---|---|---|

| Amidation | DCC, DMAP, RT, 12h | 60–75% | HPLC (>95%) |

| Cyclization | H₂, Pd/C, MeOH | 50–65% | NMR (δ 2.3–3.1 ppm for piperidine protons) |

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers distinguish its cis configuration?

- Methodological Answer :

- ¹H/¹³C NMR : Look for coupling patterns (e.g., axial-equatorial proton splitting at δ 3.1–3.5 ppm) and carboxamide carbonyl signals at ~170 ppm.

- IR Spectroscopy : Confirm amide C=O stretch at ~1650 cm⁻¹ and N-H bending at ~1550 cm⁻¹.

- Mass Spectrometry : Molecular ion peak [M+H]⁺ matching theoretical MW (e.g., 156.22 g/mol). Deviations require fragmentation pattern analysis .

Q. How can researchers access reliable physicochemical data (e.g., melting point, solubility) for this compound, and what experimental protocols validate these properties?

- Methodological Answer : Use differential scanning calorimetry (DSC) for melting points and gravimetric analysis for solubility. Cross-reference with computational tools (e.g., ACD/Labs or PubChem predictions). For novel compounds, report triplicate measurements with standard deviations .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs, particularly in enzyme inhibition assays?

- Methodological Answer : Apply meta-analysis frameworks (e.g., PRISMA guidelines) to aggregate data from heterogeneous studies. Use subgroup analysis to isolate variables like assay type (e.g., fluorescence vs. radiometric) or buffer conditions. For example:

- Data Contradiction Table :

| Study | IC₅₀ (µM) | Assay Type | pH | Outcome Discrepancy |

|---|---|---|---|---|

| A | 12.3 | Fluorescence | 7.4 | False positives due to autofluorescence |

| B | 45.7 | Radiometric | 7.0 | Higher accuracy |

Q. How can enantiomeric purity of this compound be enhanced during synthesis, and what chiral analytical methods are most robust?

- Methodological Answer :

Q. What computational approaches predict the binding mode of this compound to target proteins, and how can these models be experimentally validated?

- Methodological Answer : Perform molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations to assess binding affinity and stability. Validate via:

- Site-Directed Mutagenesis : Disrupt predicted hydrogen bonds (e.g., mutation of Asp89 in the active site).

- Isothermal Titration Calorimetry (ITC) : Measure ΔG and ΔH to confirm computational ΔG values .

Q. How should researchers design a PICO(T)-based study to evaluate the pharmacokinetic properties of this compound in preclinical models?

- Methodological Answer :

- PICO(T) Framework :

- Population : Rat hepatocytes

- Intervention : 10 µM this compound

- Comparison : Control (vehicle)

- Outcome : CYP3A4 metabolic stability

- Time : 24h incubation

- Data Collection : LC-MS/MS for metabolite quantification. Use nonlinear regression to calculate half-life (t₁/₂) .

Methodological Guidelines

- Experimental Reproducibility : Document deviations from standard protocols (e.g., unexpected exotherms during synthesis) and justify alternative approaches .

- Systematic Reviews : Follow PRISMA flowcharts for literature screening and use tools like Covidence for bias assessment .

- Data Presentation : Include raw spectra, chromatograms, and statistical codes as supplementary materials to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.